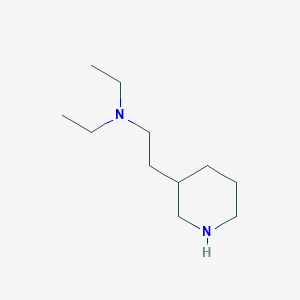

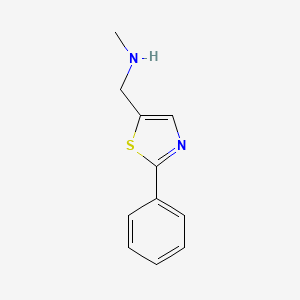

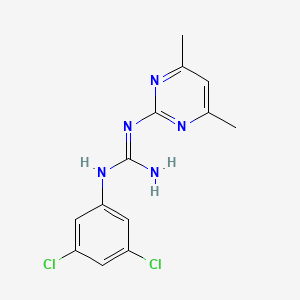

![molecular formula C25H31N3NiO3+ B3023337 [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-16-4](/img/structure/B3023337.png)

[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel (N-[alpha-[2-(DBGAP)phenyl]benzylidene]glycinato]nickel, or NiDBGAP) is a nickel-based complex that has been widely studied in recent years due to its unique properties and potential applications in scientific research. NiDBGAP has been found to possess a variety of interesting properties, including high solubility in aqueous solutions, excellent stability, and a broad spectrum of biological activities.

科学的研究の応用

Catalytic Applications

Nickel-catalyzed processes are pivotal in organic synthesis. For example, Mensah, Yu, and Nguyen (2010) highlighted the use of nickel catalysts in the stereoselective glycosylation process. This method allows for the efficient synthesis of 1,2-cis-2-amino glycosides, which are integral components of biologically significant oligosaccharides and glycopeptides. The process features high yields, excellent levels of α-selectivity, and requires only a substoichiometric amount of nickel, underscoring nickel's effectiveness in catalyzing complex organic transformations with remarkable selectivity and efficiency. This advancement facilitates the synthesis of heparin disaccharides and GPI anchor pseudodisaccharides, showcasing nickel's versatile catalytic capabilities in synthesizing complex biological molecules (Mensah, Yu, & Nguyen, 2010).

Material Synthesis

Nickel complexes are also instrumental in the synthesis of advanced materials. For instance, Wu et al. (2017) demonstrated the preparation of nickel-organic framework compounds, which upon calcination yield nickel/nickel oxide nanoparticles. These nanoparticles exhibit excellent electrocatalytic properties for the electrooxidation of urea, suggesting potential applications in energy conversion and storage technologies. This research illustrates the role of nickel complexes in developing materials with significant applications in electrochemical devices, highlighting their importance in addressing energy challenges (Wu, Chen, Lai, & Sie, 2017).

Antibacterial Activities

Transition metal complexes, including those of nickel, have been explored for their antibacterial properties. Islam et al. (2013) synthesized a series of nickel Schiff base complexes and evaluated their antibacterial activities against various pathogenic bacteria. Their findings indicate that these complexes exhibit significant antibacterial activity, which varies depending on the bacterial strain. This study underscores the potential of nickel complexes in the development of new antibacterial agents, offering a promising avenue for combating microbial resistance (Islam, Shahriar, Islam, Jesmin, Ali, & Khanam, 2013).

Supercapacitor Applications

Nickel phosphate, synthesized through various methods including those involving nickel complexes, has been identified as a promising electrode material for supercapacitors. Omar et al. (2016) synthesized nickel phosphate nanoparticles via a sonochemical method and demonstrated their superior specific capacity, highlighting the potential of nickel-based materials in energy storage applications. This research illustrates nickel complexes' contribution to developing high-performance supercapacitors, critical for advancing portable electronics and renewable energy systems (Omar, Numan, Duraisamy, Bashir, Ramesh, & Ramesh, 2016).

Safety and Hazards

This compound is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

特性

| { "Design of the Synthesis Pathway": "The synthesis of [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can be achieved through a condensation reaction between nickel(II) acetate tetrahydrate and N-[alpha-[2-(dibutylamino)phenyl]benzylidene]glycine in the presence of a base.", "Starting Materials": [ "Nickel(II) acetate tetrahydrate", "N-[alpha-[2-(dibutylamino)phenyl]benzylidene]glycine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel(II) acetate tetrahydrate and N-[alpha-[2-(dibutylamino)phenyl]benzylidene]glycine in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the condensation reaction", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel as a yellow solid" ] } | |

CAS番号 |

847654-16-4 |

分子式 |

C25H31N3NiO3+ |

分子量 |

480.2 g/mol |

IUPAC名 |

2-[[[2-[2-(dibutylamino)acetyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |

InChI |

InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H2,26,27,29,30,31);/q;+3/p-2 |

InChIキー |

DATYRXVRPUHZJH-UHFFFAOYSA-L |

SMILES |

CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)O)C2=CC=CC=C2.[Ni] |

正規SMILES |

CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)[O-])C2=CC=CC=C2.[Ni+3] |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

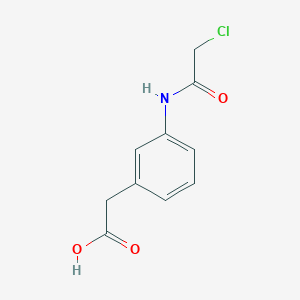

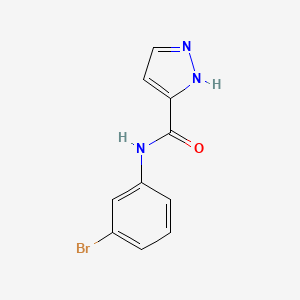

![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)

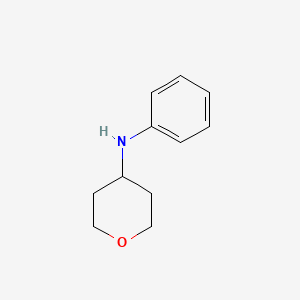

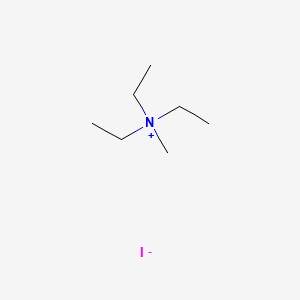

![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)

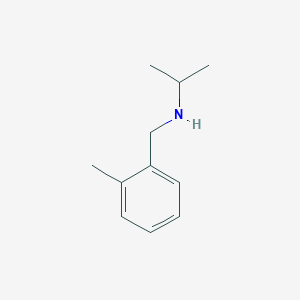

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine](/img/structure/B3023273.png)